

# A Comparative Analysis of NCX 470 for the Treatment of Glaucoma

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NCX 470 with established alternatives for the treatment of open-angle glaucoma and ocular hypertension. The information is based on data from preclinical studies and pivotal Phase 3 clinical trials.

### **Introduction to NCX 470**

NCX 470 is a novel, nitric oxide (NO)-donating bimatoprost analog in late-stage clinical development for the reduction of intraocular pressure (IOP).[1][2] Its dual mechanism of action targets two pathways to enhance aqueous humor outflow, potentially offering an improved treatment option for patients with glaucoma.[3][4]

## **Quantitative Data Summary**

The following tables summarize the efficacy and safety data for NCX 470 in comparison to latanoprost, a widely prescribed prostaglandin analog, from the Mont Blanc and Denali Phase 3 clinical trials.[1][5][6][7]

## Table 1: Efficacy in Intraocular Pressure (IOP) Reduction



Trial	Drug	Dosage	Mean IOP Reduction from Baseline (mmHg)	Key Comparison
Denali	NCX 470	0.1% once daily	7.9 to 10.0	Non-inferior to latanoprost. Statistically superior at 3 of 6 timepoints.[1][6]
Latanoprost	0.005% once daily	7.1 to 9.8	Standard of care comparator.[1][6]	
Mont Blanc	NCX 470	0.1% once daily	8.0 to 9.7	Non-inferior to latanoprost. Statistically superior at 4 of 6 timepoints.[5][8]
Latanoprost	0.005% once daily	7.1 to 9.4	Standard of care comparator.[5]	

**Table 2: Safety and Tolerability Profile** 



Trial	Drug	Most Common Adverse Event	Incidence of Conjunctival Hyperemia	Discontinuation Rate due to Adverse Events
Denali	NCX 470 0.1%	Conjunctival Hyperemia	22.0%	10.1%
Latanoprost 0.005%	Conjunctival Hyperemia	9.2%	6.6%	
Mont Blanc	NCX 470 0.1%	Conjunctival Hyperemia	11.9%	4.3%
Latanoprost 0.005%	Conjunctival Hyperemia	3.3%	5.1%	

# **Experimental Protocols**

The data presented is primarily from two large-scale, multicenter, randomized, double-masked, parallel-group Phase 3 clinical trials: Mont Blanc and Denali.

## **Study Design**

- Objective: To evaluate the safety and efficacy of NCX 470 ophthalmic solution for lowering IOP in patients with open-angle glaucoma or ocular hypertension.
- Comparator: Latanoprost 0.005% ophthalmic solution, a standard first-line therapy.
- Patient Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension in both eyes, with qualifying IOP levels at multiple time points following a washout of any previous IOP-lowering medication.[9][10]
- Randomization: Subjects were randomized in a 1:1 ratio to receive either NCX 470 0.1% or latanoprost 0.005%, administered once daily in the evening to both eyes.
- Primary Efficacy Endpoint: The primary measure of efficacy was the reduction in mean time-matched IOP from baseline at 8 AM and 4 PM at week 2, week 6, and month 3.[7][11]



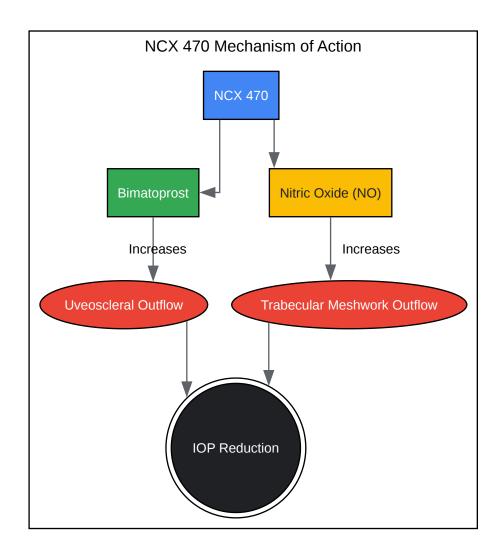
### **Intraocular Pressure Measurement**

Intraocular pressure was measured using Goldmann applanation tonometry, which is considered the gold standard for IOP measurement in clinical trials.[12] This technique involves gently flattening a small area of the cornea with a tonometer cone to measure the internal pressure of the eye. Measurements were taken at specified time points throughout the day to assess the diurnal IOP-lowering effect of the treatments.

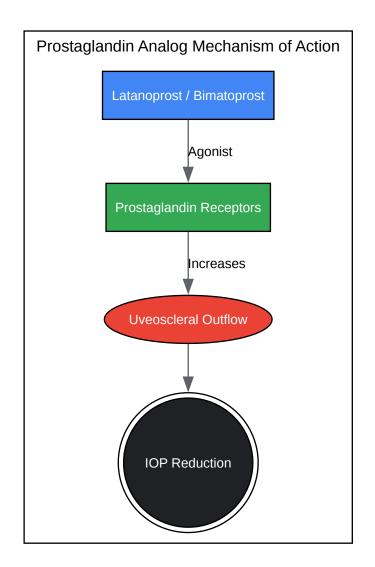
# Visualized Mechanisms and Workflows Signaling Pathways

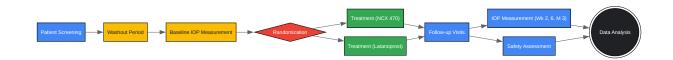
The following diagrams illustrate the mechanisms of action for NCX 470 and its comparators.











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